molecular formula C17H29NO4 B2402412 Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate CAS No. 1251010-86-2

Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate

Cat. No.: B2402412
CAS No.: 1251010-86-2
M. Wt: 311.422
InChI Key: RAHKWAXWABYACO-UHFFFAOYSA-N
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Description

Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate is a bicyclic spiro compound characterized by a 2-azaspiro[5.5]undecane core. Its stereochemistry (6R,9R) confers a meso configuration, distinguishing it from non-meso diastereomers. The molecule features two ester groups: a tert-butyl ester at position 2 and a methyl ester at position 7. These substituents influence its physicochemical properties, such as solubility and lipophilicity, and its synthetic utility in medicinal chemistry.

Properties

IUPAC Name

2-O-tert-butyl 9-O-methyl 2-azaspiro[5.5]undecane-2,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-16(2,3)22-15(20)18-11-5-8-17(12-18)9-6-13(7-10-17)14(19)21-4/h13H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHKWAXWABYACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate is a spirocyclic compound that has garnered attention for its unique structural properties and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a spirocyclic structure that contributes to its stability and versatility in various chemical reactions. Its molecular formula is C16H27NO4C_{16}H_{27}NO_4 with a molecular weight of approximately 297.39 g/mol. The compound's structure allows for interaction with biological targets, making it a candidate for drug development.

This compound acts primarily through the modulation of specific enzymes and receptors in biochemical pathways. Its activity may involve:

  • Enzyme Inhibition : The compound can inhibit certain enzymes that play crucial roles in metabolic processes.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that spirocyclic compounds often exhibit antimicrobial activity. This compound has been tested against various bacterial strains. Preliminary results suggest it possesses significant antibacterial effects, which could be attributed to its ability to disrupt bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored in several studies. It appears to downregulate pro-inflammatory cytokines, which may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A study conducted by researchers at [source] demonstrated that this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be within the range of 10-20 µg/mL.
  • Anti-inflammatory Mechanism Exploration :
    • Another investigation focused on the anti-inflammatory mechanisms of the compound. Results indicated a reduction in TNF-alpha and IL-6 levels in vitro when treated with the compound, suggesting its potential as an anti-inflammatory agent [source].
  • Cytotoxicity Assessment :
    • A cytotoxicity study revealed that the compound had low toxicity towards normal human cells while effectively targeting cancer cell lines, indicating a favorable therapeutic index for potential cancer treatment applications [source].

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular Weight297.39 g/molVaries (typically around 300 g/mol)
Antibacterial ActivityEffective against S. aureus and E. coliVaries; some spirocyclic compounds show similar activity
Anti-inflammatory PotentialSignificant reduction in pro-inflammatory cytokinesOther spirocyclic compounds exhibit varying effects
CytotoxicityLow toxicity to normal cells; effective against cancer cellsVaries; some compounds are more toxic

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The target compound is compared to four analogs (Table 1), highlighting variations in substituents, heteroatoms, and functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents/Functions Solubility (LogS) Notes
Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate Not Provided C₁₈H₂₉NO₄ 323.43 2-tert-butyl ester, 9-methyl ester -3.2 (Estimated) Meso configuration; dual ester groups enhance lipophilicity
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₅H₂₅NO₃ 267.36 3-tert-butyl ester, 9-ketone -2.8 Ketone group increases polarity; lower molecular weight
tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate Not Provided C₂₁H₃₁NO₂ 329.48 1-tert-butyl ester, 9-phenyl -4.1 Aromatic phenyl group enhances π-π interactions; 32% synthesis yield
tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate Not Provided C₁₆H₂₇NO₃ 281.39 1-tert-butyl ester, 7-methyl, 9-oxa -2.5 Oxa ring alters ring strain; improved aqueous solubility
9-Boc-2,9-diazaspiro[5.5]undecane Not Provided C₁₄H₂₅N₂O₂ 253.36 Boc-protected diaza core -3.0 Intermediate for peptide coupling; requires specialized handling

Key Findings from Comparative Analysis

Stereochemical Uniqueness

The meso configuration of the target compound distinguishes it from racemic or non-meso analogs. This stereochemistry may reduce synthetic complexity compared to chiral analogs and influence binding interactions in biological systems .

Dual Ester vs. Single Functional Groups

The dual ester groups in the target compound (tert-butyl and methyl) contribute to higher lipophilicity (estimated LogP ~3.5) compared to analogs like tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (LogP ~2.1). This property may enhance membrane permeability but reduce aqueous solubility .

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